molecular formula C20H22Cl3N3 B605655 AT7867 dihydrochloride CAS No. 1431697-86-7

AT7867 dihydrochloride

Cat. No. B605655
CAS RN: 1431697-86-7
M. Wt: 410.77
InChI Key: ICUAUJBVBVIUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AT7867 dihydrochloride is a potent ATP-competitive inhibitor of Akt1/Akt2/Akt3 and p70S6K/PKA . It exhibits antiproliferation in cell lines with PTEN or PIK3CA mutations . It also suppresses the cell growth of U87MG, PC-3, and DU145 cells .


Molecular Structure Analysis

AT7867 dihydrochloride has a molecular formula of C20H22Cl3N3 . The structure of AT7867 fulfills a three-point pharmacophore required for potent binding to AKT2, forming hydrogen bonding interactions with the kinase hinge region, electrostatic interactions with the ribose site, and hydrophobic contacts with a lipophilic pocket in the glycine-rich loop .


Physical And Chemical Properties Analysis

AT7867 dihydrochloride has a molecular weight of 410.77 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Role in Cancer Research

AT7867 dihydrochloride has been identified as a potent inhibitor of AKT and p70 S6 kinase (p70S6K), which are critical in malignant transformation and chemoresistance, making it a significant focus in cancer research. It has shown efficacy in inhibiting the growth of various human cancer cell lines and inducing apoptosis in tumor cells. The compound's effectiveness was further demonstrated in animal studies using xenograft models, where it inhibited tumor growth and phosphorylation of downstream substrates of AKT and p70S6K. These findings suggest that AT7867 dihydrochloride could be a valuable therapeutic agent in cancer treatment (Grimshaw et al., 2010).

Mechanism of Action

AT7867 dihydrochloride inhibits Akt and p70S6K activity at the cellular level, as measured by inhibition of GSK3β and S6 ribosomal protein phosphorylation . It also induces apoptosis in tumor cells .

Safety and Hazards

AT7867 dihydrochloride is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

AT7867 dihydrochloride has shown promising results in preclinical studies. It has been found to inhibit human tumor growth in PTEN-deficient xenograft models . Another study suggests that AT7867 promotes pancreatic progenitor differentiation of human iPSCs and accelerates diabetes reversal . These findings suggest that further evaluation of AT7867 as a single-agent anticancer strategy may be warranted .

properties

IUPAC Name

4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3.2ClH/c21-19-7-5-18(6-8-19)20(9-11-22-12-10-20)17-3-1-15(2-4-17)16-13-23-24-14-16;;/h1-8,13-14,22H,9-12H2,(H,23,24);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUAUJBVBVIUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AT7867 dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.